molecular formula C7H12O2 B6250694 (1E)-1-methoxy-4-methylpent-1-en-3-one CAS No. 56279-29-9

(1E)-1-methoxy-4-methylpent-1-en-3-one

Cat. No.: B6250694
CAS No.: 56279-29-9
M. Wt: 128.17 g/mol
InChI Key: PKXGXOKZMDITQP-SNAWJCMRSA-N
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Description

(1E)-1-methoxy-4-methylpent-1-en-3-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-methoxy-4-methylpent-1-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with methyl vinyl ketone, followed by methoxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methoxylation step, and the reaction conditions are optimized to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-methoxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones depending on the nucleophile used.

Scientific Research Applications

(1E)-1-methoxy-4-methylpent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (1E)-1-methoxy-4-methylpent-1-en-3-one exerts its effects involves interactions with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-methoxy-4-methylpent-1-en-3-one: shares similarities with other enones such as methyl vinyl ketone and mesityl oxide.

    Methyl vinyl ketone: A simpler enone with similar reactivity but lacks the methoxy group.

    Mesityl oxide: Another enone with a different substitution pattern, leading to distinct chemical properties.

Uniqueness

The presence of the methoxy group in this compound imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

56279-29-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-1-methoxy-4-methylpent-1-en-3-one

InChI

InChI=1S/C7H12O2/c1-6(2)7(8)4-5-9-3/h4-6H,1-3H3/b5-4+

InChI Key

PKXGXOKZMDITQP-SNAWJCMRSA-N

Isomeric SMILES

CC(C)C(=O)/C=C/OC

Canonical SMILES

CC(C)C(=O)C=COC

Purity

95

Origin of Product

United States

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